m-PEG3-OMs

Descripción

Propiedades

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O6S/c1-11-3-4-12-5-6-13-7-8-14-15(2,9)10/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRMMAUVJFLPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG3-OMs: A Core Component in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG3-OMs, or 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate (B1217627), is a monofunctional, three-unit polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its defined length, hydrophilicity, and reactive mesylate group make it an invaluable tool for covalently connecting a target protein ligand and an E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its application in the construction of PROTACs. Furthermore, it elucidates the general mechanism of action of PROTACs facilitated by this linker and provides a visual representation of the key synthetic and biological pathways.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and the purification of its derivatives. Key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate | [1] |

| Synonyms | This compound, mPEG3-Methanesulfonate, m-PEG3-Ms | [1] |

| CAS Number | 74654-05-0 | [1] |

| Molecular Formula | C8H18O6S | [1] |

| Molecular Weight | 242.29 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (inferred) | |

| Purity | Typically >95% | [2] |

| Solubility | Miscible with polar organic solvents such as acetonitrile, dichloromethane, and ethanol. | [3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves the mesylation of triethylene glycol monomethyl ether (m-PEG3-OH). The following protocol is adapted from established methods for the mesylation of alcohols.

Materials:

-

Triethylene glycol monomethyl ether (m-PEG3-OH)

-

Methanesulfonyl chloride (MsCl)

-

Pyridine (B92270) or Triethylamine (B128534) (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol monomethyl ether (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.

-

To this mixture, add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (if using pyridine), deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes, to obtain the pure product.

Application of this compound in PROTAC Synthesis

This compound serves as a key building block for constructing the linker component of a PROTAC. The mesylate group is an excellent leaving group, allowing for nucleophilic substitution by a functional group (e.g., an amine or a phenol) on either the target protein ligand or the E3 ligase ligand.

General Protocol for PROTAC Synthesis via Nucleophilic Substitution:

This protocol outlines the general steps for coupling a ligand containing a nucleophilic group (e.g., a primary amine) with this compound.

Materials:

-

This compound

-

Amine-containing ligand (either for the target protein or E3 ligase)

-

A suitable base (e.g., potassium carbonate, diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

-

Dissolve the amine-containing ligand (1.0 eq) and the base (2.0-3.0 eq) in the anhydrous solvent under an inert atmosphere.

-

Add this compound (1.1-1.2 eq) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify the resulting intermediate (ligand-PEG3-OMs or ligand-PEG3-ligand) by preparative HPLC.

The resulting product will be the first half of the PROTAC. A similar nucleophilic substitution or a different coupling chemistry (e.g., amide coupling) can then be used to attach the second ligand to complete the PROTAC synthesis.

Visualization of Synthetic and Biological Pathways

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the synthesis of this compound and the general mechanism of action of a PROTAC.

Conclusion

This compound is a versatile and highly valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, favorable solubility, and reactive mesylate group provide a reliable and efficient means of constructing PROTACs. The experimental protocols and conceptual diagrams provided in this guide are intended to equip scientists and drug development professionals with the foundational knowledge required to effectively utilize this compound in the design and synthesis of novel therapeutics. As the field of PROTACs continues to expand, the importance of well-characterized and readily available linkers like this compound will undoubtedly grow, paving the way for the development of next-generation medicines.

References

An In-depth Technical Guide to m-PEG3-OMs: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG3-OMs (2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate), a key building block in modern pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a methoxy-terminated triethylene glycol chain and a terminal mesylate group. The mesylate is an excellent leaving group, making this compound a valuable reagent for nucleophilic substitution reactions.

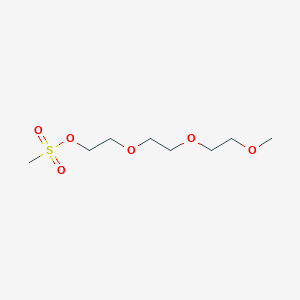

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate |

| Synonyms | m-PEG3-Mesylate, mPEG3-OMs |

| CAS Number | 74654-05-0[1] |

| Molecular Formula | C₈H₁₈O₆S[1] |

| Molecular Weight | 242.29 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | 1.170 ± 0.06 g/cm³[1] |

| SMILES | COCCOCCOCCOS(C)(=O)=O[1] |

| Solubility | Soluble in water and most organic solvents. |

| Storage | Store at -20°C for long-term stability.[1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from commercially available triethylene glycol monomethyl ether via a mesylation reaction. A representative experimental protocol is provided below.

Materials:

-

Triethylene glycol monomethyl ether

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol monomethyl ether (1 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the cooled solution with stirring.

-

Mesylation: Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure product.

Caption: Experimental workflow for the synthesis of this compound.

Application in Bioconjugation: A General Protocol for PROTAC Synthesis

This compound serves as a hydrophilic and flexible linker in the synthesis of PROTACs. The mesylate group allows for facile conjugation to a nucleophilic handle (e.g., an amine or thiol) on a warhead (targeting the protein of interest) or an E3 ligase ligand.

Materials:

-

This compound

-

A molecule containing a nucleophilic group (e.g., a primary amine on a warhead or E3 ligase ligand)

-

A suitable base (e.g., diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF or acetonitrile (B52724) - ACN)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the nucleophilic molecule (1 equivalent) and DIPEA (2-3 equivalents) in the chosen anhydrous solvent.

-

Addition of this compound: Add a solution of this compound (1-1.2 equivalents) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) until the reaction is complete, as monitored by LC-MS.

-

Purification: Upon completion, the reaction mixture can be purified by preparative high-performance liquid chromatography (HPLC) to isolate the desired PEGylated product.

Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.

The this compound linker plays a crucial role in the efficacy of a PROTAC by:

-

Providing Optimal Spacing: The length and flexibility of the PEG chain are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Enhancing Solubility: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.

-

Improving Pharmacokinetic Properties: PEGylation can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, potentially leading to improved bioavailability and in vivo efficacy.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and valuable chemical tool for researchers in drug discovery and development. Its well-defined structure, favorable physicochemical properties, and reactive mesylate group make it an ideal linker for the construction of complex molecules such as PROTACs. The rational design of linkers is a critical aspect of PROTAC development, and the use of monodisperse PEG linkers like this compound allows for precise control over the linker length and composition, ultimately contributing to the optimization of degrader potency and selectivity. This guide provides a foundational understanding of this compound to aid researchers in its effective application.

References

An In-depth Technical Guide to the Synthesis of m-PEG3-OMs from m-PEG3-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of m-PEG3-OMs (1-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate) from its precursor, m-PEG3-OH (2-(2-(2-methoxyethoxy)ethoxy)ethanol). The conversion of the terminal hydroxyl group to a mesylate is a critical activation step, rendering the PEG linker amenable to nucleophilic substitution, a common strategy in the construction of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2] This document outlines a detailed experimental protocol, presents key quantitative data, and includes visual diagrams to elucidate the reaction pathway and experimental workflow.

Core Synthesis: Mesylation of m-PEG3-OH

The fundamental reaction involves the conversion of the primary alcohol in m-PEG3-OH to a good leaving group, the mesylate, through a reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (B128534) (Et3N). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Quantitative Data Summary

While specific yield and purity data for the direct conversion of m-PEG3-OH to this compound can vary based on reaction scale and purification efficacy, the following table summarizes typical parameters based on analogous reactions with similar short-chain PEG alcohols.[3]

| Parameter | Value | Source |

| Starting Material | m-PEG3-OH | - |

| Reagents | Methanesulfonyl Chloride (MsCl), Triethylamine (Et3N) | [3][4] |

| Solvent | Dichloromethane (B109758) (CH2Cl2) | [3][4] |

| Reaction Temperature | -10 °C to Room Temperature | [3] |

| Reaction Time | 12 hours | [3] |

| Typical Yield | >95% (based on analogous reactions) | [3] |

| Purity | High, requires purification by extraction and/or chromatography | [3][5] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the mesylation of polyethylene (B3416737) glycol derivatives.[3][4]

Materials:

-

m-PEG3-OH (1 eq.)

-

Methanesulfonyl Chloride (MsCl) (2.1 eq.)

-

Triethylamine (Et3N) (1.33 eq.)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na2SO4)

-

Round-bottom flask, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG3-OH (1 eq.) in anhydrous dichloromethane (CH2Cl2).

-

Addition of Base: Add triethylamine (Et3N, 1.33 eq.) to the solution.

-

Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

-

Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (MsCl, 2.1 eq.) to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine (3x).

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound product.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel if required.

Visualizing the Process

To further clarify the synthesis, the following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purification of m-PEG3-OMs

For researchers, scientists, and drug development professionals engaged in the synthesis and application of PROTACs and other advanced drug delivery systems, the purity of linker molecules is of paramount importance. This guide provides a comprehensive overview of the purification protocol for methoxy-poly(ethylene glycol)3-methanesulfonate (m-PEG3-OMs), a common trifunctional PEG linker. The following sections detail the necessary experimental procedures, data presentation, and analytical characterization to ensure the high purity of this compound for downstream applications.

Overview of the Purification Strategy

The purification of this compound from a crude reaction mixture typically involves a multi-step process aimed at removing unreacted starting materials, reagents, and side products. The general workflow begins with an initial work-up and extraction, followed by chromatographic purification. The purity of the final product is then assessed using analytical techniques such as HPLC and NMR.

Caption: General workflow for the purification of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of analogous PEGylated mesylates and tosylates. Researchers should adapt these protocols based on the specific scale and nature of their reaction.

Synthesis of this compound (Illustrative)

A common route to this compound is the mesylation of triethylene glycol monomethyl ether (m-PEG3-OH).

Caption: Synthesis of this compound from m-PEG3-OH.

Protocol:

-

Dissolve tri(ethylene glycol) monomethyl ether in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as pyridine or triethylamine (B128534) (typically 1.5-2.0 equivalents).

-

Slowly add methanesulfonyl chloride (typically 1.1-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

Aqueous Work-up and Extraction

This initial purification step aims to remove water-soluble impurities, such as salts and excess base. A procedure adapted from the synthesis of a similar tosylated compound is as follows[1].

Protocol:

-

Pour the reaction mixture into ice water.

-

Extract the aqueous mixture several times with dichloromethane.

-

Combine the organic layers.

-

Wash the combined organic layer sequentially with dilute HCl (to remove basic impurities) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product as an oil.

Column Chromatography

Column chromatography is a critical step for separating the desired this compound from unreacted m-PEG3-OH and other organic impurities. The polarity of PEG-containing molecules can present challenges such as streaking, so careful selection of the stationary and mobile phases is essential.[2][3]

Protocol:

-

Stationary Phase: Silica gel is commonly used.

-

Eluent System: A gradient of a polar solvent in a less polar solvent is typically employed. Common solvent systems include:

-

A slow gradient of 1-10% Methanol in DCM is a good starting point.

-

For compounds with free amino groups, adding ~1% aqueous ammonia (B1221849) to the eluent can improve separation. For acidic compounds, 1-2% formic acid may be beneficial[2].

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the column fractions by TLC.

-

A common visualization agent for PEG compounds is a modified Dragendorff stain, which appears as orange spots[2]. Alternatively, iodine vapor can be used.

-

-

Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Quantitative data from the purification process should be systematically recorded to ensure reproducibility and for quality control purposes.

Table 1: Summary of Purification Parameters and Representative Yields

| Purification Step | Key Parameters | Typical Recovery/Yield | Purity (by HPLC) |

| Aqueous Work-up | Extraction Solvent: Dichloromethane | >95% | 70-90% |

| Column Chromatography | Stationary Phase: Silica Gel | 80-95% | >95% |

| Eluent: Methanol/Dichloromethane Gradient | |||

| Overall Yield | 76-90% | >95% |

Note: The yields are representative and can vary based on reaction scale and efficiency.

Analytical Characterization for Purity Assessment

Orthogonal analytical methods are recommended for a comprehensive assessment of purity.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of this compound and separating it from closely related impurities.

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |

| Injection Volume | 10-20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the purified product and can also be used for quantitative purity analysis (qNMR).[5][6]

Expected ¹H NMR Spectral Features for this compound:

-

-OCH₃ (methoxy group): A singlet around 3.38 ppm.

-

-CH₂- (PEG backbone): A series of multiplets between 3.50 and 3.70 ppm.

-

-CH₂-OMs (mesylated methylene): A triplet around 4.37 ppm.

-

-SO₂CH₃ (mesyl group): A singlet around 3.05 ppm.

By comparing the integration of the characteristic peaks, the presence of impurities such as residual m-PEG3-OH can be quantified.

Conclusion

The purification of this compound is a critical process that relies on a combination of aqueous work-up and column chromatography. Careful selection of chromatographic conditions and diligent monitoring are key to achieving high purity. The final product should be thoroughly characterized by orthogonal analytical methods such as HPLC and NMR to ensure its suitability for use in sensitive applications like the synthesis of antibody-drug conjugates and PROTACs. This guide provides a robust framework for researchers to develop and execute an effective purification protocol for this compound.

References

- 1. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of m-PEG3-OMs in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3][4] This linker is a critical determinant of the PROTAC's efficacy, influencing solubility, cell permeability, and the efficiency of target protein degradation.[2][] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are a cornerstone of PROTAC design.[2][][6] This guide provides a detailed examination of m-PEG3-OMs, a short-chain PEG linker, and its mechanism of action in PROTACs.

The Role of this compound as a PROTAC Linker

This compound, or methoxy-triethylene glycol mesylate, is a monofunctional, three-unit PEG linker that is activated with a mesylate group. The methoxy (B1213986) cap provides stability and minimizes non-specific interactions, while the three PEG units offer a balance of hydrophilicity and a defined spatial length.[3] The mesylate (OMs) is an excellent leaving group, making this molecule a reactive intermediate for the straightforward synthesis of PROTACs through nucleophilic substitution with an amine or hydroxyl group on one of the PROTAC ligands.

The core function of the m-PEG3-linker in a PROTAC is to optimally position the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] This proximity is essential for the subsequent ubiquitination of the POI and its degradation by the proteasome.

Mechanism of Action: The Significance of a Short PEG Linker

The three-unit PEG chain of this compound plays a multifaceted role in the PROTAC's mechanism of action, influencing ternary complex formation, cellular permeability, and overall degradation efficiency.

Ternary Complex Formation and Stability

The length and flexibility of the linker are paramount for the formation of a stable ternary complex.[7] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[7][] Conversely, an excessively long linker may lead to an unstable or unproductive complex where the ubiquitination sites on the POI are not correctly oriented towards the E2-conjugating enzyme associated with the E3 ligase.[7][]

Studies have shown that linkers with fewer than three PEG units can result in minimal protein degradation, highlighting the critical nature of a minimum linker length.[9] A three-unit PEG linker, such as that derived from this compound, often provides the optimal distance and flexibility to support the necessary protein-protein interactions within the ternary complex, leading to efficient ubiquitination.[9] The flexible nature of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of achieving a productive orientation for ubiquitin transfer.[][10]

Physicochemical Properties and Cellular Permeability

A significant challenge in PROTAC design is their large molecular weight and often poor physicochemical properties, which can limit cell permeability and bioavailability.[10][11] The hydrophilic nature of the PEG linker in this compound can enhance the overall solubility of the PROTAC molecule.[3][][11][12]

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible PEG linker can adopt folded conformations.[2][10] This "molecular chameleon" effect can shield the polar surface area of the PROTAC, presenting a more hydrophobic face to the lipid bilayer and facilitating cell entry.[2] Therefore, a short PEG linker like a PEG3 can provide sufficient hydrophilicity to improve solubility without overly compromising cell permeability.

Quantitative Data on PROTACs with Short PEG Linkers

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following table summarizes representative data for PROTACs utilizing short PEG linkers, including those with three PEG units, to illustrate the impact of linker length on degradation efficiency.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| HaloTag | VHL | 3-unit PEG | 19 | >95 | [9] |

| Bruton's Tyrosine Kinase (BTK) | VHL | 5-unit PEG | 5.9 | >90 | [9] |

| TANK-binding kinase 1 (TBK1) | VHL | 21-atom linker (PEG/alkyl) | 3 | 96 | [13] |

| Estrogen Receptor α (ERα) | VHL | 21-atom linker (PEG/alkyl) | 3 | 96 | [13] |

| SMARCA2 | VHL | PEG linker | 300 | 65 | [13] |

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol outlines a general method for synthesizing a PROTAC where one of the ligands contains a nucleophilic group (e.g., a phenol (B47542) or amine) that can displace the mesylate of this compound.

Step 1: Synthesis of the Linker-Ligand Intermediate

-

Materials:

-

Ligand 1 (containing a nucleophilic -OH or -NH2 group)

-

This compound

-

A suitable base (e.g., potassium carbonate for phenols, or triethylamine (B128534) for amines)

-

Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)

-

-

Procedure:

-

Dissolve Ligand 1 (1.0 equivalent) and the base (1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG3-OCH3 intermediate.

-

Step 2: Functionalization of the Intermediate and Coupling to Ligand 2

This step will depend on the functional groups of Ligand 2 and the desired final linkage. A common strategy involves converting the terminal methoxy group of the intermediate to a reactive handle (e.g., a carboxylic acid or an amine) for coupling to Ligand 2. Alternatively, if Ligand 2 has a suitable functional group, a different coupling chemistry can be employed. The following is an example using amide bond formation.

-

Materials:

-

Ligand 1-PEG3-OCH3 intermediate (after conversion to Ligand 1-PEG3-COOH)

-

Ligand 2 (containing an amine group)

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

A suitable base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

-

Procedure:

-

Dissolve Ligand 1-PEG3-COOH (1.0 equivalent), Ligand 2-NH2 (1.1 equivalents), and the coupling reagents (e.g., HATU, 1.2 equivalents) in anhydrous DMF.

-

Add the base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final PROTAC by preparative HPLC.

-

Western Blot for Protein Degradation

This is a standard assay to quantify the degradation of the target protein.

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Materials:

-

Fluorescently labeled POI (donor fluorophore)

-

Fluorescently labeled E3 ligase (acceptor fluorophore)

-

PROTAC compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

-

-

Procedure:

-

In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

-

Incubate the plate at room temperature to allow for complex formation.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Plot the TR-FRET ratio against the PROTAC concentration to determine the TC50 (concentration at which half-maximal complex formation occurs).

-

Visualizations

Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

Caption: A typical workflow for the design and evaluation of PROTACs.

Logical Relationship

Caption: Relationship between linker properties and PROTAC performance.

Conclusion

The this compound linker is a valuable tool in the design of effective PROTACs. Its defined, short PEG length provides a crucial balance of properties that are essential for the mechanism of action of these novel therapeutics. The three PEG units facilitate the formation of a stable and productive ternary complex, while the hydrophilicity of the linker can improve the solubility and cell permeability of the final PROTAC molecule. A thorough understanding of the role of short PEG linkers, supported by robust experimental evaluation, is critical for the rational design of the next generation of protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. chempep.com [chempep.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 9. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. precisepeg.com [precisepeg.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Mesylate Group in m-PEG3-OMs Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the mesylate group in the reactivity of methoxy-polyethylene glycol (3)-mesylate (m-PEG3-OMs). We will delve into the fundamental principles governing its reactivity, provide detailed experimental protocols for its use in bioconjugation, present quantitative data, and visualize key chemical and biological pathways.

Introduction: The Critical Role of the Mesylate Group

In the realm of bioconjugation and drug development, particularly in the synthesis of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs), the ability to link different molecular entities with precision and efficiency is paramount. This compound has emerged as a valuable tool in this context. It is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker functionalized with a terminal mesylate group.

The core of this compound's utility lies in the chemical properties of the mesylate group (methanesulfonate, -OMs) . The hydroxyl group of the parent molecule, m-PEG3-OH, is a poor leaving group in nucleophilic substitution reactions.[1] The conversion of this hydroxyl group into a mesylate transforms it into an excellent leaving group, thereby activating the molecule for reaction with a wide range of nucleophiles.[2]

The high reactivity of the mesylate group is attributed to the stability of the resulting mesylate anion after it departs. The negative charge on the oxygen atom is delocalized through resonance across the two other oxygen atoms and the sulfur atom, making it a weak base and a stable species in solution.[2] This inherent stability is the driving force behind the facile nucleophilic substitution reactions that are characteristic of this compound.

Reactivity of this compound with Nucleophiles

The primary mode of reaction for this compound is nucleophilic substitution , typically following an SN2 mechanism. In this reaction, a nucleophile attacks the carbon atom attached to the mesylate group, leading to the displacement of the mesylate and the formation of a new covalent bond.

Key classes of nucleophiles that readily react with this compound include:

-

Amines (Primary and Secondary): Reaction with amines results in the formation of a stable secondary or tertiary amine linkage, respectively. This is a common strategy for conjugating this compound to proteins (via lysine (B10760008) residues), peptides, or small molecules bearing an amine handle.

-

Thiols: Thiols are excellent nucleophiles and react with this compound to form a stable thioether bond. This is particularly useful for site-specific conjugation to cysteine residues in proteins.

-

Alcohols: While less nucleophilic than amines and thiols, alcohols can react with this compound, especially under basic conditions, to form an ether linkage.

The reactivity of PEG-mesylates is generally considered to be higher than that of PEG-tosylates, although this can be influenced by the specific reaction conditions.[3]

Quantitative Reactivity Data

While precise kinetic data for this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of short-chain PEG-mesylates with various nucleophiles, based on established PEGylation chemistry.[4]

| Nucleophile | Functional Group | Product Linkage | Typical Solvent(s) | Typical Base | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| Primary Amine | R-NH₂ | Secondary Amine | DMF, DCM, DMSO | DIPEA, Et₃N | 25 - 40 | 4 - 12 | > 90 |

| Thiol | R-SH | Thioether | DMF, ACN, H₂O | DIPEA, Et₃N | 25 | 1 - 4 | > 95 |

| Alcohol | R-OH | Ether | THF, Dioxane | NaH, K₂CO₃ | 25 - 60 | 12 - 24 | 70 - 85 |

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of this compound from its corresponding alcohol and its subsequent reaction with a primary amine nucleophile.

Synthesis of this compound from m-PEG3-OH

This protocol describes the conversion of the hydroxyl group of m-PEG3-OH into a mesylate, activating it for nucleophilic substitution.

Materials:

-

m-PEG3-OH

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve m-PEG3-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be used in the next step without further purification or purified by flash column chromatography on silica (B1680970) gel if necessary.

Reaction of this compound with a Primary Amine

This protocol details the conjugation of this compound to a molecule containing a primary amine.

Materials:

-

This compound

-

Amine-containing substrate (e.g., a small molecule, peptide, or protein)

-

Anhydrous Dimethylformamide (DMF) or DCM

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

-

Add DIPEA (2.0-3.0 eq) to the solution.

-

In a separate vial, dissolve this compound (1.2-1.5 eq) in a minimal amount of the same anhydrous solvent.

-

Add the this compound solution dropwise to the stirred solution of the amine substrate.

-

Allow the reaction to proceed at room temperature for 4-12 hours. The reaction temperature can be gently heated (e.g., to 40 °C) to increase the rate if necessary.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

-

Upon completion, the reaction mixture can be worked up by aqueous extraction or directly purified.

Purification and Characterization

Purification:

The purification of the resulting PEGylated conjugate is crucial to remove unreacted starting materials and byproducts. The method of choice depends on the properties of the conjugate.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying small molecule-PEG conjugates.[] A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is typically used. For larger biomolecules, Size-Exclusion Chromatography (SEC) can be employed to separate the PEGylated product from unreacted PEG.[]

Characterization:

The structure and purity of the final conjugate should be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the conjugate. The disappearance of the characteristic signals from the mesylate group and the appearance of new signals corresponding to the newly formed linkage provide evidence of a successful reaction.[6][7][8][9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product.[1][10][11][12][13]

Application in PROTAC Technology

A primary application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[14][15][16] The m-PEG3 portion serves as a flexible and hydrophilic linker.

The general workflow for synthesizing a PROTAC using this compound involves a two-step process:

-

Conjugation to the first ligand: this compound is reacted with either the POI ligand or the E3 ligase ligand, which has a suitable nucleophilic handle (e.g., an amine or thiol).

-

Conjugation to the second ligand: The resulting PEGylated ligand, which now has a terminal functional group (e.g., the methoxy (B1213986) group can be replaced with another functional group if a bifunctional PEG is used, or the other end of the starting PEG can be functionalized prior to mesylation), is then conjugated to the second ligand.

The ultimate goal of a PROTAC is to bring the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome.

Visualizing Workflows and Pathways

Logical Workflow for this compound Synthesis and Conjugation

Caption: A logical workflow for the synthesis and conjugation of this compound.

PROTAC-Mediated Protein Degradation Pathway

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The mesylate group is the cornerstone of this compound's reactivity, transforming a relatively inert PEG-alcohol into a highly efficient alkylating agent for bioconjugation. Its excellent leaving group properties enable facile and high-yielding nucleophilic substitution reactions with a variety of biologically relevant functional groups, including amines and thiols. This reactivity, combined with the beneficial physicochemical properties imparted by the PEG linker, makes this compound a powerful tool for the synthesis of complex biomolecules and advanced therapeutics like PROTACs. A thorough understanding of its reactivity and the availability of robust experimental protocols are essential for its successful application in research and drug development.

References

- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 11. sciex.com [sciex.com]

- 12. ingenieria-analitica.com [ingenieria-analitica.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. precisepeg.com [precisepeg.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to m-PEG3-OMs

This technical guide provides a comprehensive overview of m-PEG3-OMs (Methoxy-PEG3-mesylate), a versatile heterobifunctional molecule widely utilized in chemical synthesis, particularly in the fields of bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Identity and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal methoxy (B1213986) group and a terminal mesylate group. The PEG linker consists of three ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecule. The mesylate group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as amines, thiols, and alcohols. This reactivity is the basis for its utility in a wide range of chemical modifications and bioconjugation applications.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H18O6S | [1] |

| Molecular Weight | 242.29 g/mol | [1] |

| Appearance | Typically a colorless to pale yellow oil or solid | |

| Solubility | Soluble in water and most organic solvents |

Molecular Structure

The structure of this compound, consisting of a methoxy-terminated triethylene glycol chain and a mesylate group, is depicted below.

Caption: Chemical structure of this compound.

Applications and Logical Workflow

This compound is a key reagent in the synthesis of more complex molecules, particularly in the development of therapeutics and research tools. Its primary application is as a PEGylating agent, where the hydrophilic PEG chain is attached to a molecule of interest to improve its solubility, stability, and pharmacokinetic profile.

A common application is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be used as a linker to connect the target-binding ligand and the E3 ligase ligand.[1]

The logical workflow for utilizing this compound in a conjugation reaction is outlined in the diagram below.

Caption: General workflow for a PEGylation reaction using this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a general protocol for the reaction of this compound with a primary amine. This protocol should be adapted and optimized for specific substrates and reaction scales.

Materials:

-

This compound

-

Amine-containing substrate

-

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIEA))

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Purification system (e.g., Flash chromatography or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the amine-containing substrate in the anhydrous aprotic solvent in the reaction vessel.

-

Addition of Base: Add 1.5 to 2.0 equivalents of the non-nucleophilic base (e.g., DIEA) to the reaction mixture. Stir for 5-10 minutes.

-

Addition of this compound: Dissolve 1.0 to 1.2 equivalents of this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be redissolved in an appropriate solvent for purification.

-

Purification: Purify the crude product using a suitable chromatography method (e.g., silica (B1680970) gel flash chromatography or preparative HPLC) to isolate the desired PEGylated product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's own machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][4] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique ability to modulate physicochemical properties and optimize the geometry of the crucial ternary complex.[1][4][5]

This in-depth technical guide provides a comprehensive overview of the role of PEG linkers in targeted protein degradation. It offers a compilation of quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design and development of next-generation protein degraders.

The Multifaceted Role of PEG Linkers

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[4][6] Their incorporation into PROTAC design addresses several key challenges in developing effective protein degraders.

Enhancing Physicochemical Properties

One of the primary challenges in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[1] PEG linkers can significantly improve the solubility of PROTACs, which is a critical factor for their bioavailability.[5][] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, enhancing interaction with water.[6]

The impact of PEGylation on cell permeability is more complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can shield polar groups, potentially improving membrane traversal.[1][8] However, excessive PEGylation can negatively affect permeability.[8]

Orchestrating the Ternary Complex

The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the linchpin of successful protein degradation.[9] The length and flexibility of the PEG linker are paramount in achieving an optimal orientation of the POI and E3 ligase to facilitate the transfer of ubiquitin.[4]

-

Too short: A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[4]

-

Too long: An excessively long linker may result in a less stable complex and inefficient ubiquitination.[4]

Therefore, systematic variation of the PEG linker length is a common and critical strategy in optimizing PROTAC potency.[1]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties, degradation efficiency (DC50 and Dmax), and cell permeability of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 55 | 85 | 1.8 | 15 |

| PEG4 | 20 | 95 | 1.5 | 25 |

| PEG5 | 15 | >98 | 1.2 | 30 |

| PEG6 | 30 | 92 | 0.9 | 20 |

Data is illustrative and compiled from various sources in the literature.[1] DC50 and Dmax values are cell-line dependent. Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Table 3: Comparative Degradation Efficacy of PROTACs with Different PEG Linker Lengths for Various Targets

| Target Protein | Linker (Atom Length) | DC50 (nM) | Dmax (%) |

| ERα | 12 | >1000 | <20 |

| ERα | 16 | 100 | 80 |

| TBK1 | 7 | No degradation | - |

| TBK1 | 12 | <1000 | 70 |

| TBK1 | 21 | 3 | 96 |

| CDK9 | PEG2 | 500 | 60 |

| CDK9 | PEG4 | 50 | 90 |

Data summarized from studies on ERα, TBK1, and CDK9 degradation.[4] Note: The exact DC50 and Dmax values can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[9][10]

Materials:

-

POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne)

-

E3 ligase ligand (e.g., pomalidomide) with a suitable functional group

-

Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester)

-

Coupling reagents (e.g., HATU, HOBt, DIPEA)

-

For click chemistry (if applicable): Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate)

-

Solvents (e.g., DMF, DMSO, DCM)

-

Purification supplies (e.g., preparative HPLC)

Procedure:

-

Functionalization of Ligands (if necessary): Ensure both the POI and E3 ligase ligands possess orthogonal functional groups for reaction with the bifunctional PEG linker.

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.[10]

-

Add coupling reagents such as HATU and DIPEA.[10]

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.[10]

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[10]

-

-

Second Coupling Reaction (Click Chemistry Example):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[10]

-

Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.[10]

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC product by preparative HPLC.[10]

-

Characterization of PEGylated PROTACs

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

'H and ¹³C NMR spectra should be acquired to confirm the structure of the final PROTAC, with peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.[9]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized PROTAC.

Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.[1][8]

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Detection and Analysis:

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.[11][12]

Procedure:

-

Prepare a donor plate with the PROTAC compounds dissolved in a suitable buffer.

-

Prepare an acceptor plate with a buffer solution.

-

Coat the filter of the donor plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Place the donor plate on top of the acceptor plate and incubate.

-

After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).

Visualizing Key Processes in Targeted Protein Degradation

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation and the Critical Role of Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

In the landscape of modern drug discovery, a revolutionary technology has emerged, shifting the paradigm from traditional occupancy-based pharmacology to a novel, event-driven approach. Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking class of therapeutics that, instead of merely inhibiting the function of disease-causing proteins, harness the cell's own machinery to selectively eliminate them.[1][2] This in-depth technical guide provides a comprehensive overview of PROTAC technology, with a particular focus on the pivotal role of the linker component, and offers detailed experimental protocols for researchers in the field.

At the heart of PROTAC technology lies the ubiquitin-proteasome system (UPS), the cell's natural protein degradation machinery.[3][4] The UPS is a tightly regulated process responsible for maintaining protein homeostasis by identifying and eliminating misfolded, damaged, or obsolete proteins.[5] This intricate system involves a cascade of enzymes—E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase)—that work in concert to tag target proteins with a polyubiquitin (B1169507) chain.[6][7] This "molecular kiss of death" marks the protein for recognition and subsequent degradation by the 26S proteasome, a multi-protein complex that acts as the cellular recycling center.[3][8]

PROTACs are heterobifunctional molecules ingeniously designed to co-opt this natural process for therapeutic benefit.[][10] They consist of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][11] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, effectively bringing the protein degradation machinery into close proximity with the unwanted protein.[1][12] This induced proximity triggers the transfer of ubiquitin from the E2-E3 ligase complex to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[8][13] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein, enabling potent effects at sub-stoichiometric concentrations.[1][14]

The Core of PROTAC Technology: Mechanism of Action

The mechanism of PROTAC-mediated protein degradation is a sophisticated and powerful process that can be broken down into several key steps. This event-driven pharmacology distinguishes PROTACs from traditional small-molecule inhibitors and opens up new avenues for targeting proteins previously considered "undruggable."[1]

The fundamental principle of PROTAC action is the formation of a productive ternary complex between the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[12] This complex serves as the platform for the subsequent ubiquitination and degradation of the POI. The efficiency of this process is influenced by a multitude of factors, including the binding affinities of the warhead and the E3 ligase ligand, the cooperativity of ternary complex formation, and, critically, the nature of the linker connecting the two binding moieties.

The Lynchpin of Efficacy: A Deep Dive into PROTAC Linkers

While the warhead and the E3 ligase ligand provide the necessary binding interactions, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall performance, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[10][14] The design of the linker involves a multi-parameter optimization process, with its length, composition, and attachment points all playing crucial roles in the formation of a stable and productive ternary complex.[][15]

Linker Types and Their Characteristics

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The most common types include:

-

Alkyl Chains: These are the simplest and most common linkers, offering a high degree of flexibility.[14][15] Their length can be easily modulated, making them a good starting point for linker optimization.

-

Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[11][14] The ethylene (B1197577) glycol units introduce polarity and can participate in hydrogen bonding, which can be advantageous for cellular permeability and reducing non-specific binding.[2]

-

"Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the rapid and efficient synthesis of PROTAC libraries with diverse linker modifications.[] Triazole-containing linkers, a common outcome of click chemistry, are metabolically stable and can contribute to the overall rigidity of the linker.[15]

-

Rigid Linkers: In some cases, a more rigid linker, incorporating elements like phenyl rings or alkynes, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, leading to enhanced potency.[15]

The Impact of Linker Length and Composition on PROTAC Performance

The length and chemical nature of the linker have a profound impact on the degradation efficiency of a PROTAC, as quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[][12]

-

Linker Length: An optimal linker length is crucial for productive ternary complex formation. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing their simultaneous binding.[4][] Conversely, a linker that is too long might not effectively bring the two proteins into the close proximity required for efficient ubiquitination, or it could lead to the formation of non-productive binary complexes.[] The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be empirically determined.[10]

-

Linker Composition: The chemical makeup of the linker influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[16] For instance, incorporating hydrophilic moieties like PEG can enhance aqueous solubility, while more lipophilic linkers might improve membrane permeability.[2][10]

Quantitative Data on PROTAC Performance

The following tables summarize key quantitative data for representative PROTACs, highlighting the impact of linker modifications on their degradation efficiency and other critical parameters.

Table 1: Impact of Linker Length on BRD4 Degradation

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | PEG3 | 12 | 55 | 85 | [10] |

| PROTAC 2 | PEG4 | 15 | 20 | 95 | [10] |

| PROTAC 3 | PEG5 | 18 | 15 | >98 | [10] |

| PROTAC 4 | PEG6 | 21 | 30 | 92 | [10] |

Table 2: Comparative Performance of BET Degraders

| PROTAC | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| dBET1 | BRD2/3/4 | CRBN | ~25 | >90 | MV4;11 | [15] |

| MZ1 | BRD4 | VHL | ~10 | >95 | 22Rv1 | [15] |

| ARV-771 | BRD2/3/4 | VHL | <1 | >95 | 22Rv1 | [17] |

| QCA570 | BET | CRBN | <0.01 | >90 | MOLM13 | [15] |

Key Experimental Protocols

The development and characterization of PROTACs rely on a suite of robust in vitro and cellular assays. The following sections provide detailed methodologies for some of the most critical experiments.

Protein Degradation Assay (Western Blot)

This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[5][14]

Methodology:

-

Cell Culture and Treatment:

-

Seed the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.[5]

-

Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to include a vehicle control (e.g., DMSO) and, if possible, a negative control (an inactive epimer of the PROTAC or a non-degrading inhibitor of the target).[5]

-

Treat the cells with the different concentrations of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours).[5]

-

-

Cell Lysis and Protein Quantification:

-

After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).[14]

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

-

Determine the protein concentration of each lysate using a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay.[14]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[14]

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.[14]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[5]

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.[14]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.[14]

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[14]

-

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay to measure the formation of the ternary complex in vitro.[3][18]

Methodology:

-

Reagent Preparation:

-

Prepare purified, tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged).[3]

-

Prepare stock solutions of the donor fluorophore-labeled antibody (e.g., terbium-labeled anti-GST) and the acceptor fluorophore-labeled antibody (e.g., AF488-labeled anti-His).[3]

-

Prepare a serial dilution of the PROTAC molecule.

-

-

Assay Setup:

-

In a suitable microplate (e.g., 384-well), add the purified target protein, E3 ligase complex, and the serially diluted PROTAC.[4]

-

Incubate the mixture at room temperature for a specified period (e.g., 60-180 minutes) to allow for ternary complex formation.[3]

-

Add the donor and acceptor-labeled antibodies to the wells.